An In-Depth Technical Guide to the Physicochemical Properties of Metalaxyl-M-d6
An In-Depth Technical Guide to the Physicochemical Properties of Metalaxyl-M-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Metalaxyl-M-d6, the deuterated analogue of the active (R)-enantiomer of the fungicide Metalaxyl. This document is intended to be a valuable resource for researchers and professionals involved in agrochemical studies, drug development, and environmental science, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.
Metalaxyl-M-d6 is the deuterium-labeled form of Metalaxyl-M.[1][2] Metalaxyl-M is a systemic, broad-spectrum fungicide that is effective against plant diseases caused by Oomycete fungi.[3] Its mechanism of action involves the inhibition of protein and ribosomal RNA synthesis in these fungi.[1][2][4][5] The deuteration of Metalaxyl-M to produce Metalaxyl-M-d6 is primarily for its use as an internal standard in quantitative analyses such as mass spectrometry, allowing for more accurate detection and quantification of Metalaxyl-M in various matrices. While extensive data on the physicochemical properties of Metalaxyl-M is available, specific data for its deuterated form is less common. However, it is widely accepted in the scientific community that the physicochemical properties of a deuterated compound are very similar to its non-deuterated counterpart, with minor differences attributable to the kinetic isotope effect.[6][7] Therefore, the data for Metalaxyl-M is presented here as a close and reliable approximation for Metalaxyl-M-d6.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of Metalaxyl-M-d6, with data for Metalaxyl-M provided as a reference.
Table 1: General and Physical Properties
| Property | Value |
| Chemical Name | methyl N-(2,6-bis(methyl-d3)phenyl)-N-(2-methoxyacetyl)-D-alaninate |
| Synonyms | (R)-(-)-Metalaxyl-d6, Mefenoxam-d6 |
| CAS Number | 1398112-32-7[8][9] |
| Molecular Formula | C₁₅H₁₅D₆NO₄[10] |
| Molecular Weight | 285.37 g/mol [2][10] |
| Physical State | Expected to be a clear, pale yellow, viscous liquid (based on Metalaxyl-M)[3] |
| Melting/Freezing Point | -38.7 °C (for Metalaxyl-M)[3] |
| Boiling Point | Decomposes before boiling (for Metalaxyl-M)[3] |
| Appearance | Light Beige Solid[10] |
Table 2: Solubility Data (for Metalaxyl-M)
| Solvent | Solubility |
| Water | 26 g/L |
| n-Hexane | Miscible |
| Toluene | Miscible |
| Methanol | Miscible |
| Acetone | Miscible |
| Ethyl Acetate | Miscible |
| Dichloromethane | Miscible |
Experimental Protocols
The determination of the physicochemical properties of Metalaxyl-M-d6 would follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Determination of Melting/Freezing Point (OECD Guideline 102)
For a viscous liquid like Metalaxyl-M, the freezing point is determined. The sample is cooled with constant stirring, and the temperature is recorded at regular intervals. The freezing point is the temperature at which the temperature remains constant for a short period during solidification.
Determination of Boiling Point (OECD Guideline 103)
As Metalaxyl-M decomposes before boiling, a precise boiling point cannot be determined. The decomposition temperature is noted during differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
Determination of Water Solubility (OECD Guideline 105 - Flask Method)
-
Preparation : An excess amount of Metalaxyl-M-d6 is added to a known volume of distilled water in a flask.
-
Equilibration : The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation : The solution is centrifuged or filtered to remove any undissolved substance.
-
Analysis : The concentration of Metalaxyl-M-d6 in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
Determination of Solubility in Organic Solvents
A similar protocol to the water solubility test is followed, replacing water with the respective organic solvent. Given the high solubility ("miscible"), a visual determination is often sufficient, where the substance dissolves completely in the solvent at various concentrations.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
A common analytical method for Metalaxyl-M and its deuterated standard involves reversed-phase HPLC.
-
Column : C18 stationary phase.
-
Mobile Phase : A mixture of acetonitrile (B52724) and water is commonly used.
-
Detection : UV detection at a specific wavelength (e.g., 220 nm) or Mass Spectrometry for higher sensitivity and specificity.
-
Quantification : For Metalaxyl-M-d6 as an internal standard, a calibration curve of the non-deuterated analyte is prepared, and the peak area ratio of the analyte to the internal standard is used for quantification.
Mandatory Visualizations
Signaling Pathway: Inhibition of Fungal RNA Polymerase I
Metalaxyl-M acts by specifically inhibiting RNA Polymerase I in susceptible fungi, thereby disrupting the synthesis of ribosomal RNA (rRNA), a crucial component of ribosomes. This leads to the cessation of protein synthesis and ultimately, fungal cell death.
Caption: Inhibition of fungal RNA Polymerase I by Metalaxyl-M.
Experimental Workflow: Determination of Water Solubility
The following diagram illustrates the key steps in determining the water solubility of Metalaxyl-M-d6 according to the OECD 105 guideline.
Caption: Workflow for determining water solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metalaxyl-M-d6 | CAS#:1398112-32-7 | Chemsrc [chemsrc.com]
- 3. indofil.com [indofil.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
